molecular formula C15H13N3O2 B5386878 N'-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide

N'-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide

Cat. No.: B5386878
M. Wt: 267.28 g/mol
InChI Key: PYXKOKCZXJWKGU-VOTSOKGWSA-N
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Description

N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide is a chemical compound with the molecular formula C15H13N3O2 It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an ester linkage to a phenylprop-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide typically involves the esterification of pyridine-4-carboximidamide with 3-phenylprop-2-enoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-2-carboximidamide
  • N’-{[(2E)-3-phenylprop-2-enoyl]oxy}benzenecarboximidamide

Uniqueness

N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide is unique due to its specific structural features, such as the position of the carboximidamide group on the pyridine ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-15(13-8-10-17-11-9-13)18-20-14(19)7-6-12-4-2-1-3-5-12/h1-11H,(H2,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKOKCZXJWKGU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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